

An In-Depth Technical Guide to 1,5-Dioxaspiro[5.5]undecane

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Compound of Interest

Compound Name: 1,5-Dioxaspiro[5.5]undecane

Cat. No.: B086954

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CAS Number: 180-93-8

This technical guide provides a comprehensive overview of **1,5-Dioxaspiro[5.5]undecane**, a spirocyclic ketal that serves as a versatile building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical Properties and Data

1,5-Dioxaspiro[5.5]undecane is a heterocyclic compound with the molecular formula $C_9H_{16}O_2$ and a molecular weight of 156.22 g/mol ^[1] It is also known by other names such as cyclohexanone cyclic trimethylene acetal.^[1] A summary of its key computed chemical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₂	PubChem[1]
Molecular Weight	156.22 g/mol	PubChem[1]
IUPAC Name	1,5-dioxaspiro[5.5]undecane	PubChem[1]
CAS Number	180-93-8	PubChem[1]
XLogP3-AA (LogP)	1.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	156.115029749	PubChem[1]
Monoisotopic Mass	156.115029749	PubChem[1]
Topological Polar Surface Area	18.5 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]
Complexity	120	PubChem[1]

Synthesis and Experimental Protocols

While detailed experimental protocols for the synthesis of the parent **1,5-Dioxaspiro[5.5]undecane** are available, a well-documented procedure exists for its functionalized derivative, 1,5-Dioxaspiro[5.5]undecan-3-one. This synthesis is presented here as a representative example of forming the dioxaspiro[5.5]undecane core.

Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

A detailed protocol for the preparation of 1,5-Dioxaspiro[5.5]undecan-3-one has been published in Organic Syntheses. The procedure involves the reaction of 3-amino-3-(hydroxymethyl)-**1,5-dioxaspiro[5.5]undecane** with sodium periodate.

Materials:

- 3-Amino-3-(hydroxymethyl)-**1,5-dioxaspiro[5.5]undecane**
- Deionized water
- Sodium periodate (NaIO_4)
- Potassium phosphate monobasic (KH_2PO_4)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)

Experimental Procedure:

- A suspension of 3-amino-3-(hydroxymethyl)-**1,5-dioxaspiro[5.5]undecane** in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The flask is cooled in an ice-water bath.
- A solution of sodium periodate and potassium phosphate monobasic in water is added dropwise to the cooled suspension over a period of 1.5 hours, maintaining the internal temperature between 0 and 5 °C.
- After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 4.5 hours.
- The reaction is then warmed to room temperature and stirred for another 18 hours.
- The reaction mixture is extracted multiple times with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.

For complete, detailed instructions and safety precautions, refer to the original publication in Organic Syntheses, 2016, 93, 210-227.

General Spectroscopic Analysis Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1,5-Dioxaspiro[5.5]undecane** and its derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl_3) and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer, with chemical shifts reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, an Attenuated Total Reflectance (ATR) accessory is typically used. The IR spectrum is recorded over a standard range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

Mass Spectrometry (MS): A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to obtain the mass spectrum.

Spectroscopic Data

Spectroscopic data for **1,5-Dioxaspiro[5.5]undecane** is available from public databases.

Spectroscopy Type	Data Highlights	Source
^{13}C NMR	Spectra available	PubChem[1]
GC-MS	NIST Number: 139287, Top Peak (m/z): 113	PubChem[1]
Vapor Phase IR	Spectra available	PubChem[1]

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information on the biological activity or the involvement of **1,5-Dioxaspiro[5.5]undecane** in any signaling pathways. While the broader class of spiro[5.5]undecane derivatives has been investigated for various therapeutic applications, including anticancer and central nervous system activity, these studies have primarily focused on nitrogen-containing analogues such as diazaspiro[5.5]undecanes.

The isomeric compound, 1,7-dioxaspiro[5.5]undecane, is a known insect pheromone, particularly for the olive fruit fly (*Bactrocera oleae*), where it plays a role in chemical communication and mating behavior.[2] However, this biological function is specific to the 1,7-isomer and cannot be directly attributed to **1,5-Dioxaspiro[5.5]undecane**.

Further research is required to determine the biological profile of **1,5-Dioxaspiro[5.5]undecane**. A general workflow for such an investigation is outlined below.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of a **1,5-Dioxaspiro[5.5]undecane** derivative.

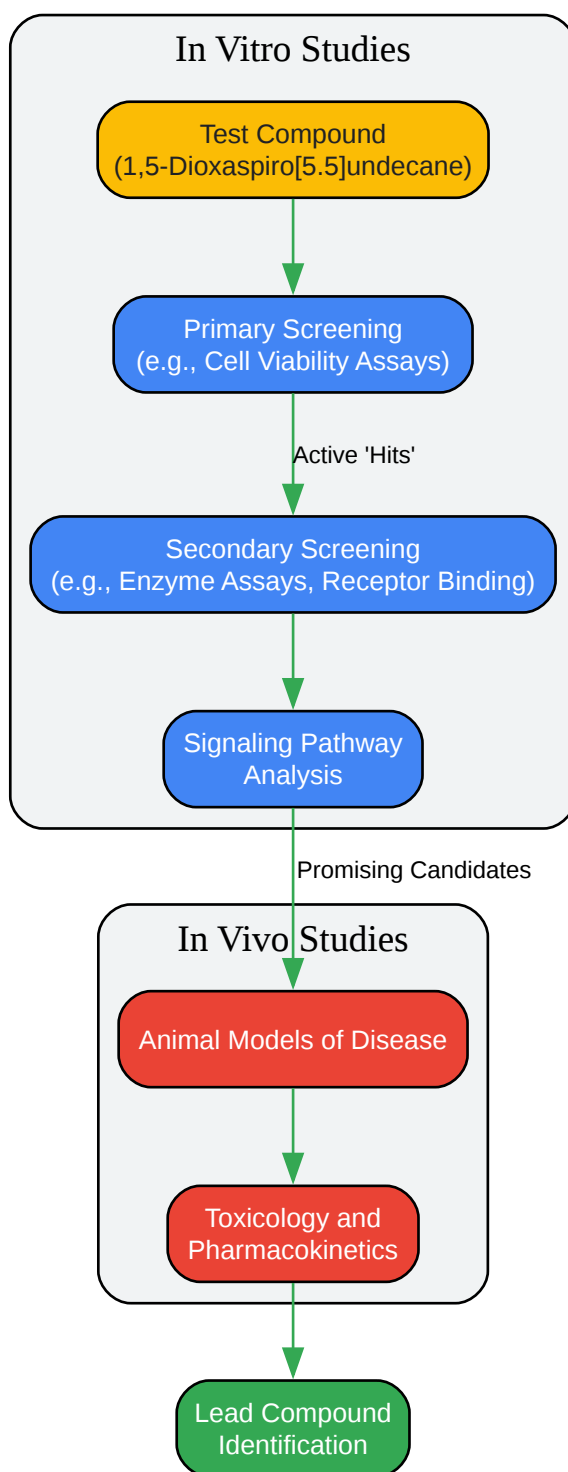


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Caption: Synthetic workflow for a **1,5-Dioxaspiro[5.5]undecane** derivative.

Biological Activity Screening Workflow

This diagram outlines a general process for evaluating the biological activity of a novel compound like **1,5-Dioxaspiro[5.5]undecane**.



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Caption: General workflow for biological activity screening of a chemical compound.

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References

- 1. 1,5-Dioxaspiro[5.5]undecane | C₉H₁₆O₂ | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,7-二氧杂螺[5.5]十一烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
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